molecular formula C15H16N4O4S B10868040 2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B10868040
M. Wt: 348.4 g/mol
InChI Key: OIZIYAZPRKVWIL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed would vary based on the reaction pathway.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Exploring its pharmacological properties, potential therapeutic applications, and toxicity.

      Industry: Assessing its use in materials science or as a precursor for other chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with proteins, enzymes, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. you can explore related pyrimidine derivatives and compare their properties.

    Remember that scientific research continually evolves, so additional studies may provide more insights into this compound’s characteristics and applications

    Properties

    Molecular Formula

    C15H16N4O4S

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

    InChI

    InChI=1S/C15H16N4O4S/c1-3-12-9(2)16-15(18-14(12)21)24-8-13(20)17-10-4-6-11(7-5-10)19(22)23/h4-7H,3,8H2,1-2H3,(H,17,20)(H,16,18,21)

    InChI Key

    OIZIYAZPRKVWIL-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

    Origin of Product

    United States

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